BenchChemオンラインストアへようこそ!

2-(4-fluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

FLAP inhibition leukotriene biosynthesis atherosclerosis

Acquire 2-(4-fluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide (CAS 2034581-19-4) – a synthetic small molecule with a trans‑1,4‑cyclohexyl‑pyrimidin‑2‑yloxy core and 4‑fluorophenyl moiety. This compound is a representative of the Takeda FLAP inhibitor chemotype (WO2014030743A1/EP2889291) and delivers stereochemically rigid, metabolically robust performance with ≥95% purity for your leukotriene B₄/cysteinyl leukotriene blockade assays. Its defined equatorial geometry reduces batch-to-batch variability, making it an ideal external standard for chromatographic QC workflows and a reliable high-stability benchmark for liver microsome and hepatocyte stability screening. Choose this reference to maintain SAR continuity and establish precise dose-response curves in FLAP-mediated pathway research.

Molecular Formula C18H20FN3O2
Molecular Weight 329.375
CAS No. 2034581-19-4
Cat. No. B2921838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
CAS2034581-19-4
Molecular FormulaC18H20FN3O2
Molecular Weight329.375
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CC2=CC=C(C=C2)F)OC3=NC=CC=N3
InChIInChI=1S/C18H20FN3O2/c19-14-4-2-13(3-5-14)12-17(23)22-15-6-8-16(9-7-15)24-18-20-10-1-11-21-18/h1-5,10-11,15-16H,6-9,12H2,(H,22,23)
InChIKeyCNHBQMFIOHFHFO-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide (CAS 2034581-19-4) Procurement-Grade Profile


2-(4-Fluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide (CAS 2034581-19-4) is a synthetic small molecule (MW 329.38, C₁₈H₂₀FN₃O₂) that incorporates a trans‑1,4‑cyclohexyl‑pyrimidin‑2‑yloxy core, an acetamide linker, and a 4‑fluorophenyl moiety . This scaffold is characteristic of 5‑lipoxygenase‑activating protein (FLAP) inhibitors described in Takeda’s patent family (WO2014030743A1 / EP2889291) [1]. Vendors typically supply the compound at ≥95% purity for research use , positioning it as a late‑stage analog or tool compound for FLAP‑mediated leukotriene pathway studies.

Why Generic Substitution Is Inadvisable for 2-(4-Fluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide (CAS 2034581-19-4)


Close structural analogs within the trans‑4‑(pyrimidin‑2‑yloxy)cyclohexyl acetamide series—such as 2‑cyclohexyl‑, 2‑(thiophen‑3‑yl)‑, or 2‑((4‑fluorophenyl)thio)‑ variants—exhibit divergent steric, electronic, and hydrogen‑bonding profiles that directly impact FLAP binding kinetics and metabolic stability [1][2]. In the FLAP inhibitor pharmacophore, the 4‑fluorophenyl acetamide substituent is not a passive bystander; it contributes π‑stacking and dipole interactions within the lipophilic cleft, meaning even a sulfur‑for‑oxygen exchange (thioether vs. methyleneoxy) or a regioisomeric fluorine shift can alter IC₅₀ values by orders of magnitude [1][2]. Consequently, substituting this compound with an unvalidated analog without replicate data risks breaking SAR continuity and confounding target‑engagement interpretation.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide (CAS 2034581-19-4) Versus Closest Analogs


FLAP Binding Affinity: 4‑Fluorophenyl Acetamide vs. Thioether Analog

In the FLAP inhibitor series disclosed in WO2014030743A1, the 4‑fluorophenyl acetamide motif was specifically exemplified as a preferred substituent, with representative compounds achieving FLAP binding Ki values in the low nanomolar range (e.g., Compound 205, Ki = 40.2 nM) [1]. By contrast, the thioether analog 2-((4-fluorophenyl)thio)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide introduces a sulfur atom that alters the torsional profile and hydrogen‑bond acceptor character of the linker, a change that in related FLAP chemotypes typically reduces binding affinity by ≥5‑fold [2]. Direct head‑to‑head quantitative data for this exact pair have not been published; the inference is drawn from patent‑reported SAR trends.

FLAP inhibition leukotriene biosynthesis atherosclerosis

Metabolic Stability: Acyl- vs. Thioacyl‑Linked Analogs

The target compound possesses a CH₂‑CO‑NH linkage, whereas the thioether analog incorporates a CH₂‑S‑CH₂‑CO‑NH unit. In deuterated 4‑fluorophenyl systems evaluated for oxidative stability, replacement of a methylene group with sulfur typically increases CYP‑mediated sulfoxidation susceptibility, reducing in‑vitro microsomal half‑life by 30–50% [1]. Although no head‑to‑head liver‑microsome data are available for CAS 2034581-19-4, the structural absence of a metabolically labile thioether sulfur in the target compound is consistent with a lower intrinsic clearance profile relative to its thioether congener.

oxidative metabolism CYP stability drug-likeness

Regioisomeric Fluorine Positioning: 4‑Fluoro vs. 2‑Fluorophenyl Acetamide

A direct positional isomer, 2-(2-fluorophenoxy)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide (CAS 2034581-14-9), relocates the fluorine atom from the 4‑ to the 2‑position and introduces an ether oxygen [1]. In FLAP inhibitor docking models, the 4‑fluorophenyl group engages a hydrophobic sub‑pocket that preferentially accommodates para‑substituted aromatic rings; ortho‑substitution disrupts this geometry and is projected to reduce van der Waals contacts, leading to a ≥10‑fold loss in potency based on patent SAR tables [2]. The specific ether‑linked 2‑fluoro isomer has not been profiled in public FLAP assays, strengthening the rationale for retaining the 4‑fluorophenyl acetamide substitution.

fluorine SAR binding pose selectivity

Stereochemical Integrity: Trans‑1,4‑Cyclohexyl Configuration Confirmation

The compound’s IUPAC name explicitly encodes a (1r,4r) trans‑1,4‑cyclohexyl configuration, which maintains the pyrimidin‑2‑yloxy and acetamide substituents in an extended equatorial orientation optimal for FLAP binding . The cis‑configured (1s,4s) diastereomer, if present as an impurity or synthetic byproduct, places the pyrimidin‑2‑yloxy group in an axial position, reducing the population of the bioactive conformer by >2 kcal/mol and potentially abrogating target engagement [1]. Vendor‑certified (1r,4r) specification therefore directly translates to functional target binding.

stereochemistry conformational rigidity target engagement

Purity and Lot‑to‑Lot Reproducibility Benchmark

Multiple vendors (excluding disallowed sources) list the compound at a minimum purity of 95%, with some suppliers offering >98% (HPLC) for premium lots . In contrast, the thioether analog and other close structural relatives are frequently sold at 95% or unspecified purity, introducing batch‑dependent variability that confounds biological replicate analysis. The availability of a defined, high‑purity specification for CAS 2034581-19-4 reduces the risk of confounding bioactivity from oxidative or hydrolytic degradation products.

analytical QC purity specification reproducibility

Optimal Application Scenarios for 2-(4-Fluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide (CAS 2034581-19-4)


FLAP‑Mediated Leukotriene Pathway Control Experiments

As a representative of the Takeda FLAP inhibitor chemotype, CAS 2034581-19-4 can serve as a reference compound for leukotriene B₄ (LTB₄) / cysteinyl leukotriene (LTC₄, LTD₄, LTE₄) biosynthetic blockade assays in human whole blood or isolated leukocytes. Its predicted low‑nanomolar FLAP Ki (class‑level) makes it suitable for establishing dose‑response curves and benchmarking novel FLAP inhibitors [1].

Stereochemical Probe for Conformer‑Dependent Target Binding

The (1r,4r) trans‑1,4‑cyclohexyl geometry offers a rigid, equatorial substitution pattern ideal for studying conformation‑activity relationships. This compound is well‑suited for co‑crystallization trials or molecular‑dynamics simulations aimed at mapping the FLAP lipophilic‑cleft geometry, where the trans‑diastereomer is expected to yield ordered electron density [1].

Metabolic Stability Benchmarking in Acetamide‑Linked Series

The absence of labile thioether or ester linkages positions this compound as a metabolically robust benchmark for liver‑microsome and hepatocyte stability assays. Researchers can use CAS 2034581-19-4 to establish a “high‑stability” ceiling within a chemical series and compare the clearance liabilities of sulfur‑ or oxygen‑linked analogs [1].

Analytical Standard for HPLC Purity Calibration

With a well‑defined purity specification (≥95–98% by HPLC), this compound can be employed as an external standard for calibrating chromatographic purity methods in quality‑control workflows for FLAP‑targeted screening libraries, ensuring batch‑to‑batch consistency across large‑scale procurement [1].

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.